Spiro[11.12]tetracosan-13-ol
Beschreibung
Spiro[11.12]tetracosan-13-ol is a 24-membered macrocyclic spiro compound characterized by a hydroxyl group at position 13 and a unique spiro junction between two cycloalkane rings (11- and 12-membered rings).
Eigenschaften
CAS-Nummer |
76713-44-5 |
|---|---|
Molekularformel |
C24H46O |
Molekulargewicht |
350.6 g/mol |
IUPAC-Name |
spiro[11.12]tetracosan-24-ol |
InChI |
InChI=1S/C24H46O/c25-23-19-15-11-7-3-1-4-8-12-16-20-24(23)21-17-13-9-5-2-6-10-14-18-22-24/h23,25H,1-22H2 |
InChI-Schlüssel |
JVEWOFCATWBKHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(C2(CCCCC1)CCCCCCCCCCC2)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds, including Spiro[11.12]tetracosan-13-ol, often involves cyclization reactions. Common methods include:
Friedel–Crafts Alkylation: This method involves the alkylation of aromatic rings using alkyl halides in the presence of a Lewis acid catalyst.
Cycloaddition Reactions: These include [2+2], [3+2], and Diels–Alder cycloadditions, which are used to form the spirocyclic core.
Metal-Catalyzed Reactions: Transition metals like palladium and nickel are used to catalyze the formation of spirocyclic structures.
Industrial Production Methods
Industrial production of spirocyclic compounds typically involves scalable synthetic routes that ensure high yield and purity. Methods such as continuous flow synthesis and automated synthesis platforms are employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[11.12]tetracosan-13-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel for metal-catalyzed reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
Spiro[11.12]tetracosan-13-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including optoelectronic devices and polymers.
Wirkmechanismus
The mechanism of action of Spiro[11.12]tetracosan-13-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Spiro Compounds
Azaspiro[4.5]decan Derivatives
describes azaspiro[4.5]decan derivatives (e.g., compounds 12a , 12b , 13a , 13b ) with distinct stereochemistry and functional groups. Key differences include:
- Ring Size : Spiro[11.12]tetracosan-13-ol has significantly larger rings (11- and 12-membered) compared to azaspiro[4.5]decan derivatives (4- and 5-membered rings). Larger rings reduce conformational strain but increase synthetic complexity due to entropic challenges in macrocyclization.
- Functionalization: The hydroxyl group in Spiro[11.12]tetracosan-13-ol contrasts with the acetoxy and benzylamine groups in azaspiro[4.5]decan derivatives.
Table 1: Structural Comparison
| Compound | Ring System | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Spiro[11.12]tetracosan-13-ol | [11.12] | -OH at C13 | ~352 (estimated) |
| 12a (Azaspiro[4.5]decan) | [4.5] | -OH, -N-Benzyl | 273.38 |
| 13a (Acetoxy derivative) | [4.5] | -OAc, -N-Benzyl | 315.42 |
Spiro 1,3-Benzoxazine Dimers
highlights spiro 1,3-benzoxazine dimers (e.g., compounds 17–20 ), which share a spiro junction but differ in heteroatom composition. These compounds exhibit fragmentation at the spiro junction during electron-impact mass spectrometry (EIMS), a behavior likely shared with Spiro[11.12]tetracosan-13-ol due to similar steric environments .
Spectroscopic and Analytical Comparisons
NMR Data
Azaspiro[4.5]decan Derivatives :
Spiro[11.12]tetracosan-13-ol :
Expected $ ^1H $ NMR signals for hydroxyl protons (δ 1.5–2.5 ppm, broad) and $ ^{13}C $ NMR peaks for spiro carbons (~90–100 ppm, based on macrocyclic analogs).
Mass Spectrometry
- Spiro 1,3-Benzoxazine Dimers : Fragment at the spiro junction (e.g., loss of ClC$6$H$4$N$_2$CO in compound 18 ), yielding peaks at m/z 505 and 489 .
- Spiro[11.12]tetracosan-13-ol : Predicted to fragment similarly, with major ions arising from cleavage of the spiro linkage (e.g., loss of C${11}$H${22}$O).
Stability and Reactivity
- Azaspiro[4.5]decan Derivatives : Acetoxy groups (13a , 13b ) undergo hydrolysis under basic conditions, while hydroxyl derivatives (12a , 12b ) are more stable .
- Spiro[11.12]tetracosan-13-ol : The larger ring system may confer greater thermal stability but reduced reactivity due to steric shielding of the hydroxyl group.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
